molecular formula C23H24N4O3S B2475761 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone CAS No. 1171339-02-8

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2475761
CAS No.: 1171339-02-8
M. Wt: 436.53
InChI Key: WHHQHWQWWBPBCZ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone is a synthetic compound known for its unique structure, which combines several distinct chemical moieties. This compound has garnered interest for its potential applications in various fields including medicinal chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone involves several key steps:

  • Formation of the dihydroisoquinoline moiety : This can be achieved via Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde.

  • Synthesis of the pyrazole ring : Typically involves cyclization of a hydrazine with a 1,3-diketone.

  • Coupling these intermediates : Achieved via a carbonylation reaction under specific conditions.

Industrial Production Methods: For large-scale production, the synthesis process may be optimized to include:

  • Catalytic steps to increase yield and efficiency.

  • Continuous flow reactors to manage reaction conditions better.

  • Use of solvents and reagents that ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : It may undergo oxidation at the thiophene or pyrazole ring, resulting in sulfoxides or N-oxides.

  • Reduction : Reduction reactions might involve the morph

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-22(26-8-7-17-4-1-2-5-18(17)15-26)16-27-20(21-6-3-13-31-21)14-19(24-27)23(29)25-9-11-30-12-10-25/h1-6,13-14H,7-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHQHWQWWBPBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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